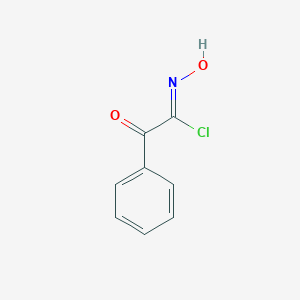
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride, also known as HOPE-Cl, is a chemical compound that has received much attention in recent years due to its potential applications in scientific research. This compound belongs to the class of hydroxamates, which are known for their ability to chelate metal ions and inhibit various enzymes.
Mechanism Of Action
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride acts as a metalloprotease inhibitor by chelating the zinc ion at the active site of the enzyme. This prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. The mechanism of action of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been studied extensively using various biochemical and biophysical techniques, such as X-ray crystallography, NMR spectroscopy, and enzymatic assays.
Biochemical And Physiological Effects
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been shown to have a range of biochemical and physiological effects. In addition to its metalloprotease inhibitory activity, (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been found to inhibit other enzymes, such as histone deacetylases and ureases. (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has also been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models.
Advantages And Limitations For Lab Experiments
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a high affinity for metal ions, which makes it a potent metalloprotease inhibitor. However, there are also some limitations to its use. (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride can be toxic to cells at high concentrations, and its inhibitory activity can be affected by the presence of other metal ions or chelating agents.
Future Directions
There are several future directions for research on (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride. One area of interest is the development of more potent and selective metalloprotease inhibitors based on the structure of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride. Another area of research is the investigation of the anti-inflammatory and anti-tumor effects of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride in vivo. Additionally, the use of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride as a tool for studying metalloprotease function and regulation in biological systems is an area of active research.
Synthesis Methods
The synthesis of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride involves the reaction of 2-phenylglyoxal with hydroxylamine hydrochloride in the presence of thionyl chloride. This reaction results in the formation of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride as a white solid with a yield of approximately 60%. The purity of the compound can be improved through recrystallization from a suitable solvent, such as acetone or ethyl acetate.
Scientific Research Applications
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride has been found to have a wide range of applications in scientific research. One of the most promising areas of research involves the use of (1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride as a metalloprotease inhibitor. Metalloproteases are a class of enzymes that play a key role in many biological processes, including cell signaling, inflammation, and tissue remodeling. Inhibition of metalloproteases has been shown to have therapeutic potential in various diseases, such as cancer, arthritis, and cardiovascular disease.
properties
CAS RN |
17019-28-2 |
|---|---|
Product Name |
(1Z)-N-Hydroxy-2-oxo-2-phenylethanimidoyl chloride |
Molecular Formula |
C8H6ClNO2 |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(1Z)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClNO2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,12H/b10-8- |
InChI Key |
UTZRQMJFOAZBOW-NTMALXAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=N/O)/Cl |
SMILES |
C1=CC=C(C=C1)C(=O)C(=NO)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NO)Cl |
synonyms |
Benzeneethanimidoyl chloride, N-hydroxy-alpha-oxo-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



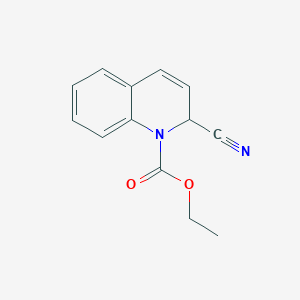

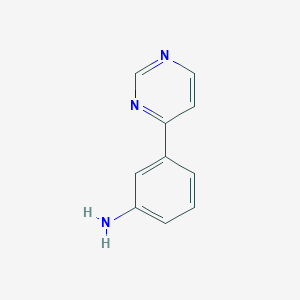

![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
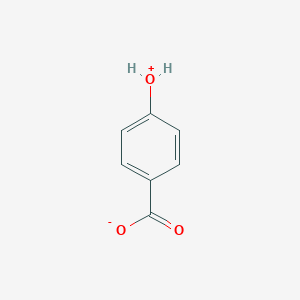
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
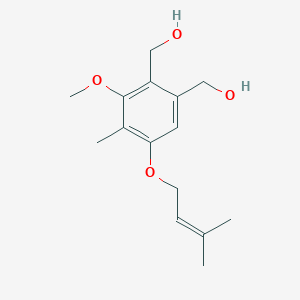
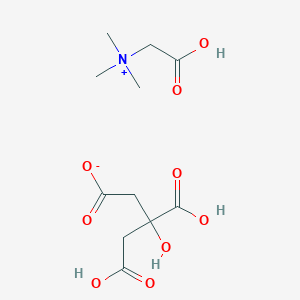
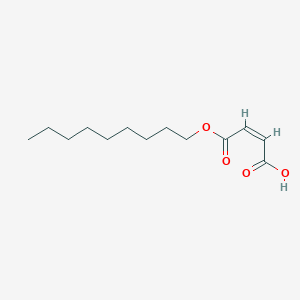
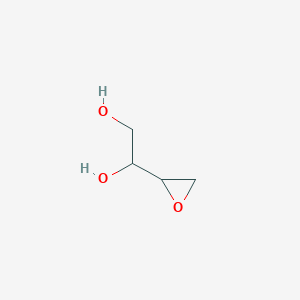
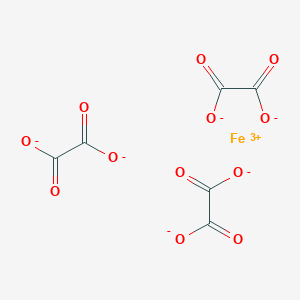
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
